![molecular formula C12H19ClO B136697 Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)- CAS No. 156801-33-1](/img/structure/B136697.png)
Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)- is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a chlorine atom and a bicyclo[3.1.1]heptane ring system, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[311]hept-3-yl)- typically involves the chlorination of a precursor compound, such as 2,6,6-trimethylbicyclo[311]heptan-3-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)- may involve large-scale chlorination reactors. These reactors are designed to handle the exothermic nature of the chlorination reaction and ensure efficient mixing of reactants. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or primary amines are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.
Reduction Reactions: Products include primary and secondary alcohols.
Applications De Recherche Scientifique
Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)- involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: A precursor in the synthesis of the target compound.
2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one: A hydroxylated derivative with different reactivity.
2,6,6-Trimethylbicyclo[3.1.1]heptane: A related compound with a similar bicyclic structure but lacking the carbonyl and chlorine functionalities.
Uniqueness
Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)- is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carbonyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
156801-33-1 |
|---|---|
Formule moléculaire |
C12H19ClO |
Poids moléculaire |
214.73 g/mol |
Nom IUPAC |
2-chloro-1-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)ethanone |
InChI |
InChI=1S/C12H19ClO/c1-7-9(11(14)6-13)4-8-5-10(7)12(8,2)3/h7-10H,4-6H2,1-3H3 |
Clé InChI |
JFFMXQOQKPXZJO-UHFFFAOYSA-N |
SMILES |
CC1C(CC2CC1C2(C)C)C(=O)CCl |
SMILES canonique |
CC1C(CC2CC1C2(C)C)C(=O)CCl |
Synonymes |
Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
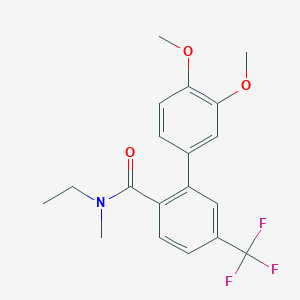
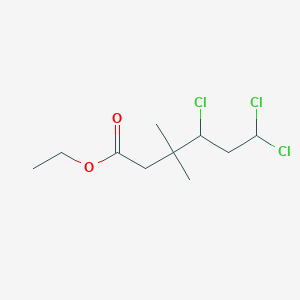
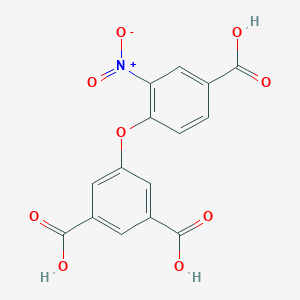
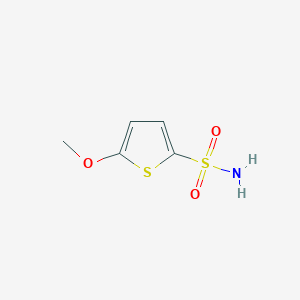
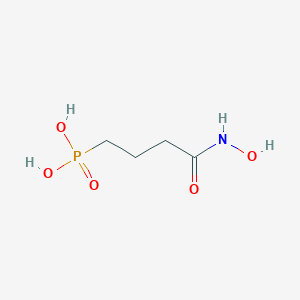
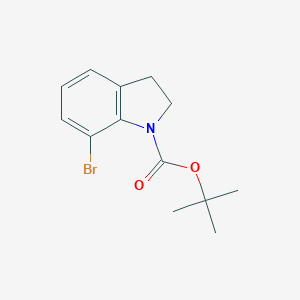

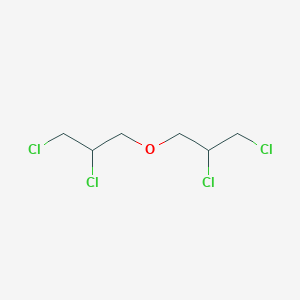



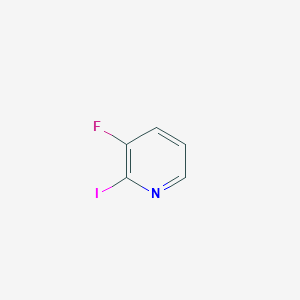
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
